1-(3-Fluoro-4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound is a pyrazole-based boronic ester featuring a 3-fluoro-4-methoxybenzyl substituent at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the C4 position. Its molecular formula is inferred as C₁₇H₂₁BFN₂O₃, with the methoxy group enhancing polarity compared to alkyl or halogen substituents. The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures for pharmaceuticals and materials science .
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O3/c1-16(2)17(3,4)24-18(23-16)13-9-20-21(11-13)10-12-6-7-15(22-5)14(19)8-12/h6-9,11H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPUZEFPLGANSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluoro-4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a pyrazole core substituted with a fluoromethoxybenzyl group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 335.17 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including protein kinases and receptors involved in signaling pathways. The presence of the pyrazole ring suggests potential activity against kinases, which are crucial for cellular processes like proliferation and metabolism.
In Vitro Studies
In vitro assays have demonstrated that derivatives of pyrazole compounds can exhibit significant inhibition of specific kinases. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting Aurora-A kinase activity, which is essential for cell cycle regulation .
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profiles of pyrazole-based compounds. For example, compounds similar to this compound have shown significant analgesic effects in pain models . The analgesic potency was assessed using the acetic acid-induced writhing test in mice, where the compound's efficacy was compared to standard analgesics.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of a closely related pyrazole compound in an acetic acid-induced writhing model. The results indicated that the compound exhibited an ED50 value significantly lower than that of commonly used analgesics like ketorolac. This suggests that modifications in the structure can enhance analgesic properties .
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibition potential of pyrazole derivatives. The study highlighted that certain substitutions on the pyrazole ring could lead to increased selectivity and potency against specific kinases involved in cancer progression .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂B₁F₁N₃O₃ |
| Molecular Weight | 335.17 g/mol |
| Analgesic ED50 (in mice) | 7.43 µg/kg |
| Comparison Drug (Ketorolac) | 2800 µg/kg |
Research Findings
- Analgesic Potency : The compound showed enhanced analgesic activity compared to traditional analgesics.
- Kinase Selectivity : Structural modifications can significantly impact kinase inhibition profiles.
- Therapeutic Potential : Given its biological activities, this compound may be explored further for therapeutic applications in pain management and cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues from the evidence, focusing on substituent variations and their implications:
Reactivity in Suzuki Coupling
- The target compound’s boronate group facilitates cross-coupling with aryl halides, as demonstrated in and . However, electron-donating substituents like methoxy may slightly reduce reactivity compared to electron-withdrawing groups (e.g., halogens) due to decreased electrophilicity of the boronate .
- highlights that 1-methylpyrazole boronate derivatives achieve 77% yield in coupling reactions under optimized Pd catalysis, suggesting similar efficiency for the target compound with proper conditions .
Pharmacological and Physical Properties
- Solubility and Stability : The methoxy group in the target compound likely improves aqueous solubility compared to methyl or halogenated analogues (e.g., ’s compound stored at 4–8°C due to thermal sensitivity) .
- Biological Activity : Pyrazole boronic esters with fluorinated benzyl groups () show activity in calcium mobilization and receptor binding assays. The target’s methoxy group may enhance affinity for polar binding pockets in enzymes or receptors .
Preparation Methods
Alkylation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
- Starting material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Base: Potassium carbonate (K2CO3), sodium hydride (NaH)
- Solvents: N-Methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF)
- Alkylating agents: 3-fluoro-4-methoxybenzyl chloride or related benzyl halides
- Temperature: Room temperature to 95 °C
- Reaction time: 0.75 hours to overnight (up to 16 hours)
- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation
-
- A suspension of potassium carbonate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in NMP is stirred at room temperature.
- The benzyl halide (e.g., 3-fluoro-4-methoxybenzyl chloride) is added dropwise, and the mixture is stirred for 45 minutes to 1 hour.
- The reaction is quenched by dilution with ethyl acetate and washed with water and brine.
- The organic phase is dried and concentrated to afford the crude product, often used without further purification.
-
- Typical yields range from 42% to 86%, depending on reaction conditions and purification steps.
- Purification is commonly performed by column chromatography or preparative HPLC.
Use of Sodium Hydride and (2-(Chloromethoxy)ethyl)trimethylsilane for Protecting Group Installation
-
- Sodium hydride (60% dispersion in mineral oil)
- (2-(Chloromethoxy)ethyl)trimethylsilane as a protecting group source
- DMF as solvent
- Temperature: 0 °C to room temperature
- Reaction time: 1 hour to overnight
-
- Sodium hydride is added portionwise to a cooled solution of the boronate pyrazole in DMF.
- After stirring, the chloromethoxyethyltrimethylsilane is added dropwise.
- The reaction mixture is warmed to room temperature and stirred overnight.
- Work-up involves quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying, and concentration.
-
- This step installs a protective group on the pyrazole nitrogen, facilitating subsequent functionalization.
- Yields reported are around 60% to 86%.
Palladium-Catalyzed Cross-Coupling (Suzuki–Miyaura Reaction)
-
- Boronate pyrazole derivative with protective groups
- Aryl bromide or iodide (e.g., 2-(3-bromophenyl)-1,1,1-trifluorobut-3-yn-2-ol)
- Base: Cesium carbonate (Cs2CO3)
- Catalyst: 1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride
- Solvent: Dioxane/water mixture
- Temperature: 110 °C (microwave-assisted)
- Time: 0.5 hours
-
- The boronate ester and aryl halide are combined with base and catalyst in dioxane/water.
- The mixture is heated under microwave irradiation.
- After reaction completion, the solvent is removed, and the product is purified by column chromatography.
-
- Moderate yields around 42% have been reported.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation with benzyl halide | K2CO3, NMP, benzyl chloride | 25 °C | 0.75–1 h | 42–86 | Mildly exothermic, inert atmosphere |
| Protection with chloromethoxyethylsilane | NaH, DMF, (2-(chloromethoxy)ethyl)trimethylsilane | 0–25 °C | Overnight | 60–86 | Protects pyrazole N-H for further steps |
| Suzuki–Miyaura cross-coupling | Pd catalyst, Cs2CO3, dioxane/H2O, microwave heating | 110 °C | 0.5 h | ~42 | Microwave-assisted for rapid reaction |
Research Findings and Notes
- The use of potassium carbonate and NMP or DMF as solvent systems provides efficient conditions for nucleophilic substitution on the pyrazole nitrogen.
- Sodium hydride is effective for deprotonation and subsequent protection steps, enabling selective functionalization.
- Microwave-assisted palladium-catalyzed cross-coupling accelerates reaction rates and improves yields compared to conventional heating.
- Purification typically involves aqueous work-up, drying over sodium sulfate or magnesium sulfate, and chromatographic separation.
- The boronate ester moiety remains stable under the reaction conditions, allowing for further downstream transformations.
- Reaction conditions are optimized to balance yield, reaction time, and operational simplicity.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Fluoro-4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The synthesis typically involves two primary strategies:
- Palladium-catalyzed cross-coupling : The pyrazole core is functionalized via Suzuki-Miyaura coupling using a boronate ester precursor and aryl halides under inert conditions. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are common .
- Direct borylation : A pyrazole derivative undergoes borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a transition-metal catalyst (e.g., PdCl₂(dppf)) .
Key conditions : Reactions are conducted in anhydrous solvents (e.g., THF or DMF) at 80–100°C for 12–24 hours. Yields range from 60–85%, depending on steric hindrance and substituent reactivity.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Post-synthesis characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., fluorine coupling in the 3-fluoro-4-methoxybenzyl group). ¹¹B NMR verifies boronate ester integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 387.18) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by the compound’s sensitivity to moisture .
Q. What are the primary applications of this compound in medicinal chemistry research?
The boronate ester moiety enables its use as:
- A Suzuki-Miyaura coupling partner : For constructing biaryl structures in drug candidates (e.g., kinase inhibitors) .
- A protease inhibitor probe : The fluorinated benzyl group enhances binding to hydrophobic enzyme pockets .
- A boron neutron capture therapy (BNCT) agent : The ¹⁰B isotope can be incorporated for targeted radiotherapy .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate ester?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures (60–80°C) to avoid decomposition .
- Ligand screening : Bulky ligands (e.g., SPhos) enhance catalytic efficiency for sterically hindered aryl halides .
- Base choice : K₃PO₄ increases coupling efficiency over Na₂CO₃ in moisture-sensitive reactions .
Data contradiction note : Conflicting yields (50–90%) in literature may stem from trace oxygen or moisture; strict inert atmosphere protocols (argon/vacuum lines) are critical .
Q. How should researchers address discrepancies in biological activity data for derivatives of this compound?
Contradictions in IC₅₀ values or selectivity profiles often arise from:
- Assay conditions : Variations in buffer pH, DMSO concentration, or cell line viability (e.g., HEK293 vs. HeLa) can skew results. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Compound stability : Hydrolysis of the boronate ester in aqueous media (t½ = 2–6 hours at pH 7.4) may reduce potency. Use freshly prepared solutions or stabilize with pinacol .
- Off-target effects : Screen against related enzymes (e.g., AMPK vs. PKA) to confirm specificity via competitive binding assays .
Q. What strategies improve the stability of this compound during storage and handling?
- Storage : Under argon at −20°C in amber vials to prevent photodegradation and hydrolysis .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability in biological assays .
- Handling : Use gloveboxes for weighing; avoid protic solvents (e.g., MeOH) during dilution .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
